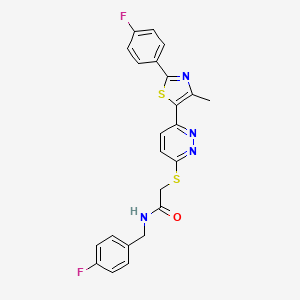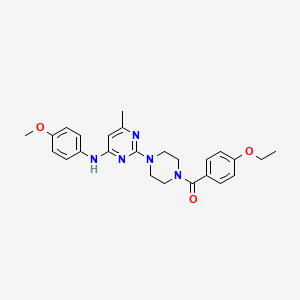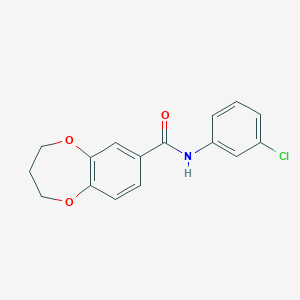![molecular formula C21H23N3O3 B11242068 11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B11242068.png)
11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound belongs to the dibenzodiazepine family, characterized by a bicyclic structure containing two benzene rings fused to a seven-membered diazepine ring.
- Its systematic name is 11-(2-furyl)-1-oxo-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide .
- The furyl group (a five-membered ring containing an oxygen atom) adds a unique feature to its structure.
- It has potential bioactivity due to its structural resemblance to other biologically active compounds.
Méthodes De Préparation
- A recent synthetic route involves a Fe(acac)₂/TBHP-promoted radical cascade process :
- Starting with o-isocyanodiaryl amines , the reaction proceeds via an unexplored isocyanide addition and cyclization.
- This process forms 11-functionalized dibenzodiazepines, including the target compound.
- The reaction shows broad substrate scope and good functional group compatibility under mild conditions .
- Industrial production methods may vary, but this radical cascade approach offers a promising route.
Analyse Des Réactions Chimiques
- The compound can undergo various reactions:
Oxidation: It may be susceptible to oxidation due to the presence of the carbonyl group.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Nucleophilic substitution at the carbonyl carbon or other positions is possible.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties, such as potential as an antitumor or antimicrobial agent.
Industry: Evaluate its use in materials science (e.g., polymers, liquid crystals).
Mécanisme D'action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
- Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Remember that research on this compound is ongoing, and new findings may emerge
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
6-(furan-2-yl)-7-oxo-N-propyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c1-2-12-22-21(26)24-16-9-4-3-7-14(16)23-15-8-5-10-17(25)19(15)20(24)18-11-6-13-27-18/h3-4,6-7,9,11,13,20,23H,2,5,8,10,12H2,1H3,(H,22,26) |
Clé InChI |
FJIKQORRGFNPFY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242002.png)
![N-(4-chloro-2-methylphenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242010.png)
![N-(2-chlorobenzyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242015.png)
![2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11242021.png)
![Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate](/img/structure/B11242022.png)


![2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11242036.png)
![N-{4-[5-(4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-yl}pyridin-2-amine](/img/structure/B11242042.png)
![2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide](/img/structure/B11242043.png)
![2-[4-(2-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B11242044.png)
![1,1'-[3,6-bis(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11242047.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline](/img/structure/B11242061.png)
